molecular formula C9H10BrNO B13550999 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one CAS No. 77914-64-8

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one

Katalognummer: B13550999
CAS-Nummer: 77914-64-8
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: ROCPAVBERYRYOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of phenylacetones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methylamino group attached to the ethanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Mannich reaction, which involves the condensation of phenylacetone with formaldehyde and methylamine under acidic conditions . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 4-Bromobenzoic acid or 4-bromoacetophenone.

    Reduction: 1-(4-Bromophenyl)-2-(methylamino)ethanol.

    Substitution: 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one or 1-(4-Aminophenyl)-2-(methylamino)ethan-1-one.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-2-(methylamino)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-2-(methylamino)ethan-1-one: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-2-(methylamino)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.

Eigenschaften

CAS-Nummer

77914-64-8

Molekularformel

C9H10BrNO

Molekulargewicht

228.09 g/mol

IUPAC-Name

1-(4-bromophenyl)-2-(methylamino)ethanone

InChI

InChI=1S/C9H10BrNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,11H,6H2,1H3

InChI-Schlüssel

ROCPAVBERYRYOQ-UHFFFAOYSA-N

Kanonische SMILES

CNCC(=O)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.